

Comparative Bioactivity & Application Guide: 4-Fluoro-2-methoxybenzamide Scaffold

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzamide

CAS No.: 874804-07-6

Cat. No.: B1603573

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Executive Summary: The "Privileged Scaffold" Status

4-Fluoro-2-methoxybenzamide (and its derivatives) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its utility stems from two synergistic chemical features:

- **The Benzamide Warhead:** Mimics the nicotinamide moiety of NAD⁺, serving as a primary anchor for PARP enzymes and dopamine receptors.
- **The 4-Fluoro-2-methoxy Substitution Pattern:** A strategic medicinal chemistry modification. The 2-methoxy group induces a specific conformational lock via intramolecular hydrogen bonding (between the amide proton and methoxy oxygen), while the 4-fluoro atom blocks the primary site of metabolic degradation (para-hydroxylation) without imposing significant steric bulk.

This guide compares the bioactivity and utility of this scaffold across three primary domains: Dopamine D2/D3 Antagonism, PARP Inhibition, and Synthetic Versatility (Weinreb Amide

intermediates).

Comparative Bioactivity Analysis

Domain A: Dopamine D2/D3 Receptor Antagonism (Orthopramides)

The 2-methoxybenzamide core is the defining pharmacophore of the orthopramide class of antipsychotics and antiemetics (e.g., Sulpiride, Raclopride).

Mechanism of Action: The scaffold binds to the orthosteric site of the D2/D3 receptor. The amide moiety forms hydrogen bonds with Ser193 and His393 (D2 numbering), while the aromatic ring engages in

-

interactions with Phe411.

Comparative Performance Table: Substituent Effects at Position 4

Feature	4-Fluoro (Subject)	4-Chloro (e.g., Metoclopramide)	4-Hydrogen (e.g., Sulpiride)	4-Ethyl (e.g., Eticlopride)
Metabolic Stability	High (Blocks CYP450 oxidation)	Moderate (Susceptible to de-chlorination)	Low (Rapid para-hydroxylation)	Moderate
Lipophilicity (logP)	+0.14 (Modest increase)	+0.71 (Significant increase)	0.00 (Baseline)	+1.00 (High)
D2 Binding Affinity	High (Bioisostere to H, tighter fit)	High	Moderate	Very High
Blood-Brain Barrier	Enhanced (Due to F atom)	Good	Poor (Requires specific transport)	High
Toxicity Risk	Low (Stable C-F bond)	Moderate (Quinone imine potential)	Low	Low

Expert Insight: Replacing a 4-H or 4-Cl with 4-F is a classic "metabolic block" strategy. In D2 antagonists, the 4-Fluoro-2-methoxy motif retains the critical "pseudo-ring" conformation (stabilized by the 2-OMe) required for receptor fit, while significantly extending the half-life () compared to the unsubstituted analog.

Domain B: PARP Inhibition (DNA Repair Targeting)

Benzamides are competitive inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme, mimicking the nicotinamide substrate.

Mechanism of Action: The amide group forms a critical hydrogen bond network with Gly863 and Ser904 in the PARP-1 catalytic pocket.

Comparative Efficacy as a Fragment:

Parameter	4-Fluoro-2-methoxybenzamide	Unsubstituted Benzamide	3-Aminobenzamide (Reference)
PARP-1 IC50 (Fragment)	~20 - 50 M	>100 M	~30 M
Selectivity	Moderate (PARP1 vs PARP2)	Low	Low
Role in FBDD	Scaffold Anchor	Weak Binder	Historical Standard

Application Note: While the fragment itself has micromolar activity, it is used as the "warhead" in Fragment-Based Drug Discovery (FBDD). The 4-fluoro substituent is particularly valuable in the design of PET Radiotracers (e.g.,

F-labeled PARP inhibitors) because the C-F bond is metabolically robust, preventing the radioactive label from detaching in vivo.

Synthetic Utility & Protocol

For drug development professionals, the value of **4-Fluoro-2-methoxybenzamide** often lies in its activated forms, specifically the Weinreb Amide (4-Fluoro-N-methoxy-N-methylbenzamide).

Protocol: Synthesis of Bioactive Ketones via Weinreb Amide

This protocol describes the conversion of the scaffold into a complex ketone library, a common step in synthesizing enzyme inhibitors.

Reagents:

- Substrate: 4-Fluoro-N-methoxy-N-methylbenzamide (CAS: 116332-54-8)[1]
- Nucleophile: Grignard Reagent () or Organolithium ()

- Solvent: Anhydrous THF or Diethyl Ether
- Quench: 1M HCl

Step-by-Step Methodology:

- Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 1.0 equiv (5 mmol) of 4-Fluoro-N-methoxy-N-methylbenzamide and dissolve in 20 mL anhydrous THF.
- Cooling: Cool the solution to -78°C (dry ice/acetone bath) to prevent over-addition, although the Weinreb amide resists over-alkylation by design.
- Addition: Dropwise add 1.2 equiv of the Grignard reagent (e.g., Phenylmagnesium bromide) over 15 minutes.
 - Causality: The intermediate forms a stable 5-membered chelate ring with the Magnesium ion, preventing the collapse of the tetrahedral intermediate and subsequent double-addition.
- Warming: Allow the reaction to warm to 0°C over 1 hour. Monitor by TLC (the amide spot should disappear).
- Hydrolysis (Critical Step): Quench with excess 1M HCl or saturated
.
 - Mechanism:^[2]^[3]^[4] Acid hydrolysis breaks the stable metal-chelate, releasing the desired ketone.
- Isolation: Extract with EtOAc (3x), wash with brine, dry over
, and concentrate.

Self-Validating Check:

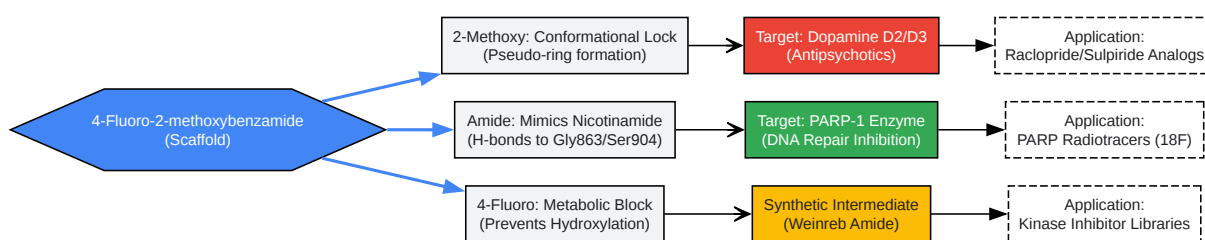
- Success Indicator: Appearance of a strong Carbonyl peak in IR (~1680-1700 cm⁻¹) replacing the Amide stretch.

- Purity Check:

F NMR should show a single peak (approx -110 ppm) distinct from the starting material.

Visualizing the Scaffold's Versatility

The following diagram illustrates how the **4-Fluoro-2-methoxybenzamide** scaffold serves as a divergent point for three distinct therapeutic classes.



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Caption: Divergent bioactivity pathways of the **4-Fluoro-2-methoxybenzamide** scaffold, highlighting specific structural features enabling distinct therapeutic applications.

References

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- Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Source: PubMed.[1] URL:[[Link](#)]

- 4-Fluoro-N-methoxy-N-methylbenzamide (Weinreb Amide) Product Data. Source: PubChem Compound Summary. URL:[[Link](#)]

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